molecular formula C13H10FNO3S2 B2545334 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 463333-88-2

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2545334
CAS No.: 463333-88-2
M. Wt: 311.35
InChI Key: QNEATJLJEKRWBW-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a complex organic molecule. It has a molecular formula of C13H10FNO3S2 and a molecular weight of 311.35. The structure of this compound includes a thiazolidine ring, which is a heterocyclic compound that contains sulfur and nitrogen .


Molecular Structure Analysis

The molecule consists of a thiazolidine core, which is a five-membered ring containing two heteroatoms, one of which is sulfur and the other is nitrogen . The molecule also contains a fluorophenyl group and a propanoic acid group. The presence of these functional groups can significantly influence the chemical behavior of the molecule.

Scientific Research Applications

Antimicrobial Applications

Compounds derived from thiazolidinones have shown promising antimicrobial activities. For instance, Gouda et al. (2010) synthesized thiazolidin-4-one derivatives and evaluated them as antimicrobial agents, with some exhibiting significant activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gouda, Berghot, Shoeib, & Khalil, 2010).

Anticancer Activity

The thiazolidinone framework has been associated with anticancer properties. Buzun et al. (2021) synthesized thiazolidinones with a specific focus on anticancer activity. The study highlighted compounds exhibiting antimitotic activity, demonstrating the potential for the development of new cancer therapies (Buzun, Kryshchyshyn-Dylevych, Senkiv, Roman, Gzella, Bielawski, Bielawska, & Lesyk, 2021).

Electrochemical Applications

Makki et al. (2016) explored fluorine-substituted thiazolidinone derivatives for their electrochemical properties and analytical applications. The study detailed the synthesis of compounds with potential use in voltammetric analysis and as solid sorbents for the removal of metal ions from water, indicating the utility of these compounds in environmental monitoring and remediation (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Corrosion Inhibition

Thiazolidinone derivatives have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) examined the effect of substituents on the corrosion inhibition efficiency of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid. Their findings suggest that these compounds can form protective layers on metal surfaces, offering a potential application in protecting industrial equipment and infrastructure (Ammal, Prajila, & Joseph, 2018).

Photophysical Properties for Solar Cell Applications

Novel organic sensitizers with thiazolidinone motifs have been engineered for solar cell applications, showcasing the potential of these compounds in renewable energy technologies. The work by Kim et al. (2006) on molecular engineering of organic sensitizers highlights the importance of structural manipulations in optimizing photophysical properties for enhanced solar energy conversion efficiency (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Safety and Hazards

Specific safety and hazard information for this compound was not found in the retrieved data. As with any chemical, it should be handled with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety information before handling chemical substances .

Properties

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-7H,1H3,(H,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEATJLJEKRWBW-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.